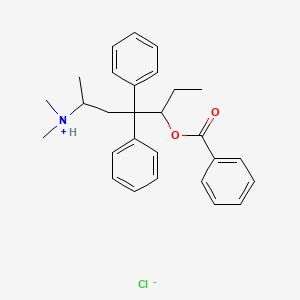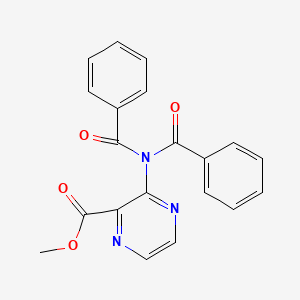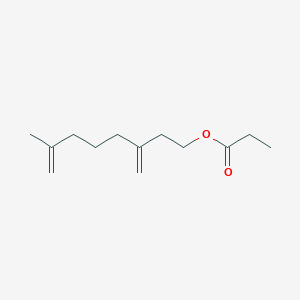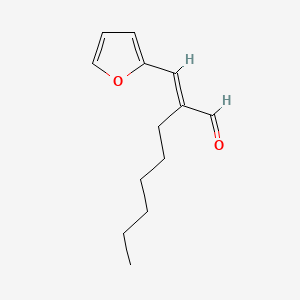
2-Furfuryleneoctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furfuryleneoctanal is an organic compound with the chemical formula C14H20O2. It is a ketone aldehyde compound characterized by a unique chemical structure. This compound is a colorless to pale yellow liquid with a distinct aroma and is soluble in most organic solvents . It is primarily used in the fragrance industry due to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-furfuryleneoctanal involves the reaction of furan with octyl aldehyde. The specific preparation steps include heating furan and octyl aldehyde in a reaction solvent at a certain molar ratio, adding a catalyst, and obtaining the product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Furfuryleneoctanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of different oxidation products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Furfuryleneoctanal has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-furfuryleneoctanal involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Furfuryl alcohol: Another related compound used in the synthesis of resins and as a solvent.
2-Furyl methyl ketone: Used in various applications, including as a flavoring agent.
Uniqueness: 2-Furfuryleneoctanal is unique due to its specific chemical structure, which imparts distinct aromatic properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
67801-17-6 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)octanal |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-7-12(11-14)10-13-8-6-9-15-13/h6,8-11H,2-5,7H2,1H3/b12-10+ |
InChI Key |
QKPFFKNZHHNNSQ-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCCCCCC(=CC1=CC=CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


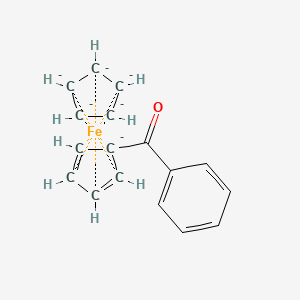
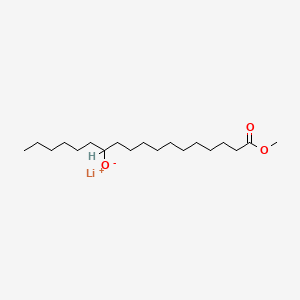
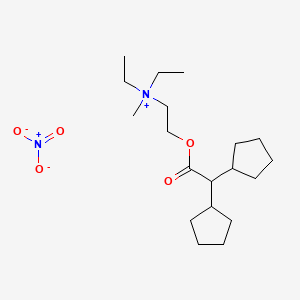
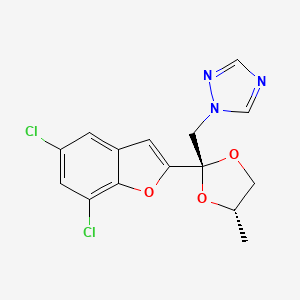
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

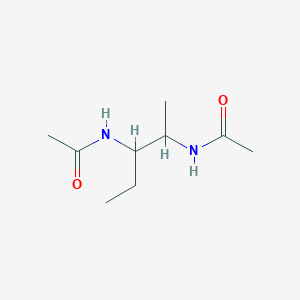
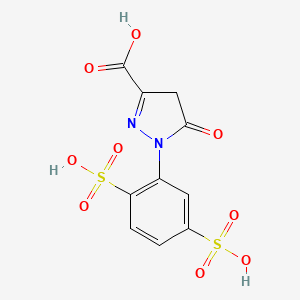
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

